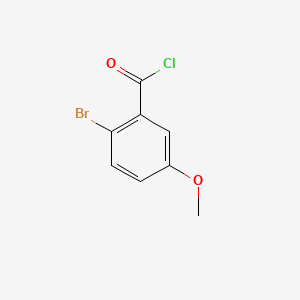

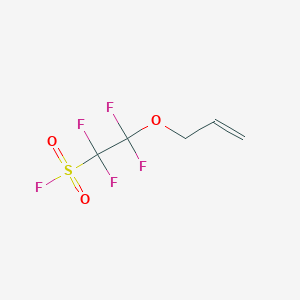

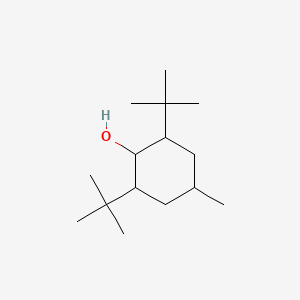

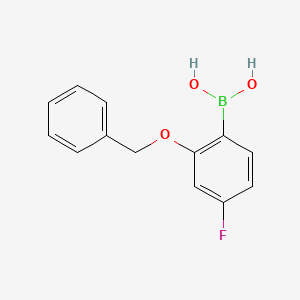

![molecular formula C13H12N2O5 B1273173 Ácido 3-[(4,6-dimetoxiprimidin-2-il)oxi]benzoico CAS No. 387350-58-5](/img/structure/B1273173.png)

Ácido 3-[(4,6-dimetoxiprimidin-2-il)oxi]benzoico

Descripción general

Descripción

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as 3-DMPB, is a type of benzoic acid that has been widely studied in scientific research due to its unique chemical structure. It is a white crystalline powder that is soluble in water and has a molecular weight of 206.25 g/mol. 3-DMPB is a member of the pyrimidine family of compounds and is used as a building block for the synthesis of a variety of compounds. It is also an important intermediate for the synthesis of pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

Desarrollo de herbicidas

Ácido 3-[(4,6-dimetoxiprimidin-2-il)oxi]benzoico: es un componente clave en la síntesis de bispiribac-sodio, un herbicida post-emergente . Este herbicida se utiliza para controlar las hierbas, los juncos y las malezas de hoja ancha en el arroz de cultivo y otros cultivos. Su eficacia en los entornos acuáticos lo hace adecuado para su uso en zanjas de drenaje, lagos y marismas.

Manejo de malezas acuáticas

El papel del compuesto en la formulación de bispiribac-sodio también se extiende al manejo de malezas acuáticas . Es eficaz contra una variedad de malezas acuáticas como la hierba lagarto, la lenteja de agua y el jacinto de agua, que son plagas comunes en los cuerpos de agua que afectan la biodiversidad y el flujo del agua.

Mantenimiento de césped y paisajes

En el mantenimiento de césped y paisajes, el bispiribac-sodio, derivado del ácido 3-[(4,6-dimetoxiprimidin-2-il)oxi]benzoico, se aplica a los campos de golf y las granjas de césped . Ayuda a controlar las malezas que compiten con las especies de césped deseadas, asegurando un césped limpio y estéticamente agradable.

Investigación agrícola

Este compuesto se utiliza en la investigación agrícola para estudiar los efectos de los herbicidas sobre el rendimiento de los cultivos y la resistencia de las malezas . Al comprender su modo de acción, los investigadores pueden desarrollar estrategias para gestionar la resistencia a los herbicidas en las malezas.

Estudios sobre el destino ambiental

El destino ambiental de productos químicos como el ácido 3-[(4,6-dimetoxiprimidin-2-il)oxi]benzoico es crucial para comprender sus impactos a largo plazo . Los estudios se centran en su solubilidad, volatilidad y persistencia en los sistemas de suelo y agua para garantizar que no afecte negativamente a los organismos no objetivo.

Ciencia de materiales

En la ciencia de materiales, se exploran las propiedades del compuesto para desarrollar nuevos materiales con aplicaciones potenciales en diversas industrias . Su estructura química podría modificarse para crear polímeros o recubrimientos con características específicas.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid, also known as bispyribac, is the enzyme acetohydroxyacid synthase (AHAS) in plants . AHAS plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential for plant growth and development .

Mode of Action

Bispyribac is a selective, systemic herbicide that is absorbed by both the foliage and roots of plants . It works by inhibiting the activity of AHAS, thereby disrupting the synthesis of branched-chain amino acids . This disruption leads to a halt in protein synthesis, which in turn inhibits plant growth and eventually leads to the death of the plant .

Biochemical Pathways

The inhibition of AHAS by bispyribac affects the biosynthesis pathway of the branched-chain amino acids leucine, isoleucine, and valine . These amino acids are vital for protein synthesis and plant growth. The disruption of this pathway leads to a deficiency in these amino acids, causing a halt in protein synthesis and plant growth .

Pharmacokinetics

Bispyribac is highly soluble in water and non-volatile .

Result of Action

The result of bispyribac’s action is the inhibition of plant growth, leading to the death of the plant . It is used as a post-emergence herbicide for the control of grasses, sedges, and broad-leaved weeds in paddy rice and other crops/situations .

Análisis Bioquímico

Biochemical Properties

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of plant amino acid synthesis. By inhibiting AHAS, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid disrupts the production of essential amino acids, leading to the death of the target weeds .

Cellular Effects

The effects of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid on various types of cells and cellular processes are profound. In plants, it inhibits cell division and growth by disrupting amino acid synthesis . This inhibition affects cell signaling pathways and gene expression related to growth and development. In non-target organisms, such as animals, the compound’s impact on cellular metabolism and gene expression is less pronounced but still warrants investigation to understand any potential adverse effects .

Molecular Mechanism

At the molecular level, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid exerts its effects through the inhibition of AHAS/ALS. The compound binds to the enzyme’s active site, preventing the catalysis of the reaction that leads to the synthesis of branched-chain amino acids . This binding interaction is highly specific, making the compound effective at low concentrations. Additionally, the inhibition of AHAS/ALS leads to a cascade of downstream effects, including the accumulation of toxic intermediates and the depletion of essential amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that the compound can persist in the environment, leading to prolonged effects on plant growth and development. In vitro studies have demonstrated that the compound’s inhibitory effects on AHAS/ALS can be sustained over extended periods, leading to lasting impacts on cellular function .

Dosage Effects in Animal Models

The effects of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on non-target organisms . At higher doses, it can cause toxic effects, including disruptions in metabolic processes and potential organ damage . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain concentration . These findings highlight the importance of careful dosage management in agricultural applications to minimize adverse effects on non-target species.

Metabolic Pathways

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is involved in metabolic pathways related to amino acid synthesis. It interacts with AHAS/ALS, leading to the inhibition of branched-chain amino acid production . This interaction affects metabolic flux and can lead to the accumulation of intermediates that are toxic to plants . The compound’s metabolism in non-target organisms is less well understood, but it is likely to involve similar pathways given the conserved nature of amino acid synthesis .

Transport and Distribution

Within cells and tissues, 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is transported and distributed through various mechanisms. It is absorbed by plant roots and leaves, where it is translocated to the site of action . The compound’s high solubility in water facilitates its movement within plant tissues . In non-target organisms, the compound’s distribution is influenced by factors such as solubility, binding to transport proteins, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is primarily within the chloroplasts of plant cells, where AHAS/ALS is located . This localization is critical for the compound’s activity, as it ensures that the inhibitor is in close proximity to its target enzyme .

Propiedades

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-4-8(6-9)12(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDBWHZCPMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371209 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-58-5 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

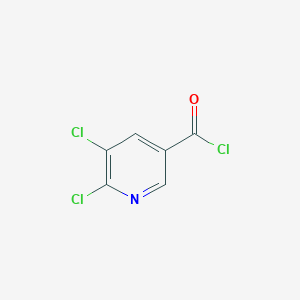

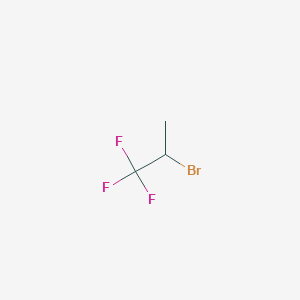

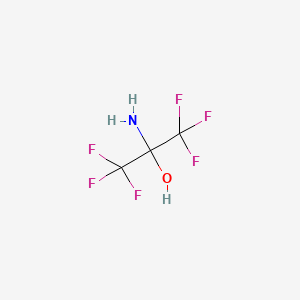

![2-(1,3-Benzoxazol-2-yl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273116.png)